5-Acetyl-2-methoxyphenylboronic acid
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Description
Molecular Structure Analysis
The molecular formula of 5-Acetyl-2-methoxyphenylboronic acid is C9H11BO4 . The average mass is 193.992 Da and the monoisotopic mass is 194.075043 Da .Chemical Reactions Analysis
As an organoboron compound, 5-Acetyl-2-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing complex organic molecules .Physical And Chemical Properties Analysis
5-Acetyl-2-methoxyphenylboronic acid is a white to light brown powder that is soluble in water and many organic solvents. It has a density of 1.2±0.1 g/cm³, a boiling point of 411.6±55.0 °C at 760 mmHg, and a molar volume of 159.1±5.0 cm³ .Scientific Research Applications
Fluorescence Quenching Mechanisms : Research on boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has contributed to understanding the mechanism of fluorescence quenching. Studies employing steady-state fluorescence measurements at room temperature have provided insights into various quenching parameters and mechanisms, suggesting that static quenching mechanisms are active in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis of Amino Acids : Boronic acids have been used in the synthesis of specific amino acids like L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. The process includes saponification, decarboxylation, and resolution through acylase, demonstrating the utility of boronic acid derivatives in complex organic syntheses (Shimohigashi, Lee, & Izumiya, 1976).
Production of Acid Derivatives and Bioactive Compounds : Studies on fungi like Curvularia lunata have identified the production of phenylacetic acid derivatives, such as methyl 2-acetyl-3,5-dihydroxyphenylacetate, which exhibit biological activities like antimicrobial effects (Varma et al., 2006).
Supramolecular Assemblies : Phenylboronic acids, including 4-methoxyphenylboronic acid, play a role in the design and synthesis of supramolecular assemblies. These assemblies, formed due to hydrogen bonds, have implications in materials science and chemistry (Pedireddi & Seethalekshmi, 2004).
Pharmaceutical Synthesis and Evaluation : The derivatives of boronic acids are utilized in synthesizing various pharmaceutical compounds. For example, the synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors involve modifications of natural product scaffolds, demonstrating the versatility of boronic acids in drug development (Sheng et al., 2018).
Drug Delivery Systems : Boronic acid derivatives are also used in creating responsive drug delivery systems. For instance, block copolymer micelles using phenylboronic ester as a sensitive block linkage have been developed for responsive drug delivery to specific physiological conditions (Vrbata & Uchman, 2018).
properties
IUPAC Name |
(5-acetyl-2-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNANZDYRDLEHPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655126 |
Source
|
Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Acetyl-2-methoxyphenyl)boronic acid | |
CAS RN |
1215281-20-1 |
Source
|
Record name | (5-Acetyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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